N,N'-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide)
Description
N,N'-(Methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) is a bisamide compound featuring a central methylenebis(4,1-phenylene) core linked to two 2-phenoxybenzamide groups.
Properties
IUPAC Name |
2-phenoxy-N-[4-[[4-[(2-phenoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O4/c42-38(34-15-7-9-17-36(34)44-32-11-3-1-4-12-32)40-30-23-19-28(20-24-30)27-29-21-25-31(26-22-29)41-39(43)35-16-8-10-18-37(35)45-33-13-5-2-6-14-33/h1-26H,27H2,(H,40,42)(H,41,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXCGHEAMBCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) typically involves the reaction of methylenebis(4,1-phenylene) with 2-phenoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenoxybenzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Substituent Effects on Properties
- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance thermal stability and bioactivity but reduce solubility in polar solvents .
Biological Activity
N,N'-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide), also known by its CAS number 13676-54-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 358.35 g/mol
- InChI Key : XQUPVDVFXZDTLT-UHFFFAOYSA-N
Research indicates that N,N'-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide exhibits various biological activities through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells.
- Antioxidant Activity : It demonstrates significant antioxidant properties, which can mitigate oxidative stress in cells, potentially protecting against various diseases.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Data
The biological activity of N,N'-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) is summarized in the following table:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production |
Case Studies
Several studies have explored the biological effects of this compound:
-
Anticancer Studies :
- A study demonstrated that treatment with N,N'-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) led to a significant reduction in tumor growth in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
-
Antioxidant Research :
- In vitro experiments showed that the compound significantly scavenged free radicals, leading to decreased levels of reactive oxygen species (ROS) in treated cells compared to untreated controls.
-
Inflammation Models :
- In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
